1-(4-Methylphenyl)imidazolidine-2,4,5-trione
Description
1-(4-Methylphenyl)imidazolidine-2,4,5-trione is a substituted derivative of imidazolidine-2,4,5-trione (parabanic acid), characterized by a 4-methylphenyl group at the N1 position of the trione ring. This compound belongs to a class of molecules designed to inhibit cholinesterase enzymes (AChE and BChE), which are therapeutic targets for neurodegenerative diseases like Alzheimer’s . The synthesis of such derivatives typically involves reacting substituted ureas with oxalyl chloride or diethyl oxalate under catalytic conditions, followed by purification via column chromatography .
Properties
IUPAC Name |
1-(4-methylphenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-4-7(5-3-6)12-9(14)8(13)11-10(12)15/h2-5H,1H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKHCZXGWLVTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407025 | |
| Record name | 1-(4-methylphenyl)imidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93284-13-0 | |
| Record name | 1-(4-methylphenyl)imidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)imidazolidine-2,4,5-trione typically involves the reaction of 4-methylbenzylamine with phosgene, followed by cyclization with urea. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4,5-trione derivatives, while substitution reactions can produce a variety of substituted imidazolidine compounds.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry :
1-(4-Methylphenyl)imidazolidine-2,4,5-trione serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds with diverse functionalities.
Reactivity and Mechanism :
The compound can participate in nucleophilic substitutions and condensation reactions. Its imidazolidine structure allows for the formation of derivatives that can be tailored for specific applications in materials science and medicinal chemistry.
Antimicrobial Properties :
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial enzyme systems, which disrupts cellular processes essential for survival.
Antiviral Effects :
Studies have shown that derivatives of 1-(4-Methylphenyl)imidazolidine-2,4,5-trione may possess antiviral properties. These compounds can interfere with viral replication mechanisms, making them candidates for further development as antiviral agents.
Medicinal Applications
Hormonal Regulation :
One of the notable applications is in the regulation of gonadotropin-releasing hormone (GnRH). Research indicates that certain derivatives act as antagonists to GnRH receptors, potentially offering therapeutic avenues for conditions like endometriosis and prostate cancer by modulating hormone levels.
Antiparasitic Activity :
The compound has shown promise in antiparasitic applications. For instance, specific analogs have been effective against malaria parasites by targeting essential ATPase enzymes within the Plasmodium species. Preclinical studies demonstrated a reduction in parasitemia levels when tested in mouse models.
Case Study 1: Endometriosis Treatment
A clinical study evaluated a derivative of 1-(4-Methylphenyl)imidazolidine-2,4,5-trione for treating endometriosis. The study involved administering the compound to castrated macaques, resulting in significant suppression of luteinizing hormone levels over time. This suggests potential for managing symptoms associated with endometriosis effectively.
Case Study 2: Malaria Efficacy
In preclinical trials using a Plasmodium berghei mouse model, derivatives of this compound showed promising results against malaria. A specific analog reduced parasitemia by approximately 30% at a dosage of 40 mg/kg over four days, highlighting its potential as a new antimalarial therapy.
Research Findings Summary
The diverse applications of 1-(4-Methylphenyl)imidazolidine-2,4,5-trione underscore its significance in scientific research:
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as an intermediate in organic synthesis |
| Antimicrobial | Effective against various pathogens |
| Antiviral | Potential to inhibit viral replication |
| Hormonal Regulation | Antagonist activity on GnRH receptors |
| Antiparasitic | Effective against malaria parasites |
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The imidazolidine ring plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The inhibitory activity of 1,3-disubstituted imidazolidine-2,4,5-triones is highly dependent on the nature and position of substituents on the aryl ring. Key analogs include:
- 1-(4-Isopropylphenyl) derivative (3d) : Exhibits the highest BChE inhibition (IC₅₀ = 1.66 μmol/L), surpassing the standard drug galanthamine .
- 1-(4-Chlorophenyl) derivative (3e) : Shows the strongest AChE inhibition (IC₅₀ = 13.8 μmol/L) .
- 1-(4-Cyanophenyl) derivative (3f): Moderate activity (IC₅₀ = 3.2 μmol/L for BChE) .
- 1-(3-Chloro-4-methylphenyl) derivative (3h) : Lower activity compared to para-substituted analogs (IC₅₀ = 25.4 μmol/L for BChE) .
Structure-Activity Relationships (SAR)
- Para-Substitution Advantage : Para-substituted phenyl derivatives (e.g., 3d, 3e) exhibit superior inhibitory activity compared to meta- or ortho-substituted analogs. This is attributed to optimal steric and electronic interactions with enzyme active sites .
- Branched Substituents : Bulky groups like isopropyl (3d) enhance BChE inhibition due to improved hydrophobic interactions. In contrast, linear substituents (e.g., methyl) may offer weaker binding .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) enhance AChE inhibition by modulating the electron density of the trione ring, while electron-donating groups (e.g., methyl) may favor BChE inhibition .
Physicochemical Properties
Lipophilicity (log Kow) plays a secondary role in activity compared to electronic effects. For example:
- 3d (4-isopropylphenyl) : log Kow = 3.2 .
- 3e (4-chlorophenyl) : log Kow = 2.8 .
- 3h (3-chloro-4-methylphenyl) : log Kow = 2.5 .
Comparative Data Table
Biological Activity
1-(4-Methylphenyl)imidazolidine-2,4,5-trione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3
- Core Structure : The compound features an imidazolidine core with a 4-methylphenyl substituent, which influences its biological interactions and reactivity.
1-(4-Methylphenyl)imidazolidine-2,4,5-trione exhibits several mechanisms of action primarily through its interaction with various enzymes:
- Cholinesterase Inhibition : Studies have shown that this compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Its binding affinity varies significantly based on the substituents on the aromatic ring, impacting its inhibitory potency against these enzymes .
- Soluble Epoxide Hydrolase Inhibition : Research indicates that imidazolidine-2,4,5-triones can inhibit soluble epoxide hydrolase (sEH), with varying degrees of potency. The inhibition potency ranges from 0.4 nM to 8.4 μM depending on structural modifications .
Structure-Activity Relationships (SAR)
The biological activity of 1-(4-Methylphenyl)imidazolidine-2,4,5-trione is influenced by its structural features. A comparative analysis with similar compounds reveals insights into how modifications affect activity:
| Compound Name | Structural Features | Inhibitory Activity (IC50) |
|---|---|---|
| 1-(4-Chlorophenyl)imidazolidine-2,4,5-trione | Chlorine at para position | Enhanced lipophilicity |
| 1-(3-Methylphenyl)imidazolidine-2,4,5-trione | Methyl at meta position | Variations in enzyme inhibition profiles |
| 1-(Phenyl)imidazolidine-2,4,5-trione | No substituents | Baseline for comparisons |
These variations illustrate the importance of specific substituents in modulating biological activity.
Cholinesterase Inhibition Studies
In vitro studies have demonstrated that 1-(4-Methylphenyl)imidazolidine-2,4,5-trione exhibits significant inhibitory activity against AChE. Comparative analysis with standard drugs such as rivastigmine shows that some derivatives possess higher inhibitory potency . The most potent derivatives have been characterized by IC50 values lower than those of established inhibitors.
Anticancer Potential
Recent investigations into the anticancer properties of imidazolidine derivatives indicate potential efficacy against various cancer cell lines. For example, substituted imidazolidines have shown growth-inhibitory activities with GI50 values significantly lower than 50 μM in glioma cell lines . These findings suggest that further exploration into the anticancer applications of this compound is warranted.
Q & A
Q. What are the common synthetic routes for 1-(4-Methylphenyl)imidazolidine-2,4,5-trione, and what factors influence the choice of starting materials?
The synthesis typically involves cyclization of substituted ureas with oxalyl chloride or diethyl oxalate. For example, 1,3-dialkylureas react with oxalyl chloride to form the imidazolidine-2,4,5-trione core . Substituent compatibility is critical: electron-withdrawing groups (e.g., halogens) on the phenyl ring require milder conditions to avoid side reactions, while bulky groups (e.g., isopropyl) may necessitate longer reaction times . Solvent polarity and catalyst selection (e.g., sodium ethoxide) also influence yields, as seen in reactions involving chromone-2-carboxylic acid derivatives .
Q. How is the molecular structure of 1-(4-Methylphenyl)imidazolidine-2,4,5-trione confirmed experimentally?
Structural confirmation relies on:
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Enzyme inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) assays using Ellman’s method, with IC₅₀ values calculated from absorbance at 412 nm .
- Antifungal activity : Disk diffusion assays against Candida albicans or Aspergillus niger, with zones of inhibition measured after 24–48 hours .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine EC₅₀ values .
Advanced Research Questions
Q. How do substituents on the phenyl ring modulate inhibitory activity against enzymes like acetylcholinesterase?
Substituents alter steric and electronic interactions with enzyme active sites:
- Electron-withdrawing groups (e.g., 4-Cl, 4-F): Enhance binding to AChE’s catalytic triad (e.g., IC₅₀ = 0.8 µM for 4-Cl derivative vs. 12 µM for 4-CH₃) by polarizing the carbonyl groups .
- Bulkier groups (e.g., isopropyl): Reduce activity due to steric clashes in the enzyme gorge, as shown in molecular docking studies .
- Methoxy groups : Lower activity compared to halogens, likely due to reduced electron withdrawal .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies (e.g., varying IC₅₀ values for similar derivatives) are addressed by:
- Standardizing assay conditions : Fixed pH (7.4), temperature (37°C), and substrate concentrations (e.g., 1 mM acetylthiocholine for AChE) .
- Orthogonal validation : Cross-checking enzyme inhibition data with computational docking (AutoDock Vina) and isothermal titration calorimetry (ITC) to confirm binding affinities .
- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., halogenated derivatives consistently outperform alkylated ones in AChE inhibition) .
Q. How does stereochemistry influence the compound’s biological activity?
Optical isomers (R/S) exhibit divergent activities:
- (R)-isomers : Show higher AChE inhibition (e.g., 3e: IC₅₀ = 0.8 µM) due to better alignment with the enzyme’s chiral active site .
- (S)-isomers : Often less active (e.g., IC₅₀ = 15 µM for 3g) .
Chiral HPLC or enzymatic resolution (e.g., using lipases) is required to isolate enantiomers .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times for sterically hindered derivatives .
- Data validation : Combine crystallography with DFT calculations (e.g., B3LYP/6-31G*) to validate bond geometries .
- Biological assays : Include positive controls (e.g., donepezil for AChE) and triplicate measurements to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
